molecular formula C5H4ClN3O B1586017 6-Chloropyrazine-2-carboxamide CAS No. 36070-79-8

6-Chloropyrazine-2-carboxamide

Cat. No. B1586017
Key on ui cas rn: 36070-79-8
M. Wt: 157.56 g/mol
InChI Key: JEERXOCCQAMKAF-UHFFFAOYSA-N
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Patent
US04952583

Procedure details

U.S. Pat. No. 3,201,472 as an example of how to obtain this material) in 700 ml of tetrahydrofuran was added 88.6 g (0.372 mol) of 1-(3,5-diamino-6-chloropyrazinoyl)imidazole (see U.S. Pat. No. 4,029,816 as an example of how to obtain this material) in 10 portions over 1.5 hours. After 1 hour at ambient temperature the reaction mixture was filtered and concentrated to 300 ml. The solution was added dropwise to 1.4 liters of ether with vigorous stirring. The solid was filtered, washed with ether and dried. There was obtained 74.3 g (0.258 mol, 70%) of 3,5-diamino-N-[2-(2-aminoethyl)methylamino]ethyl]-6-chloropyrazinecarboxamide. A sample was filtered through a pad of silica gel and eluted with 5:95 (v/v) methanol:methylene chloride saturated with ammonia gas; mp 138°-139.5° C.
Quantity
88.6 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[C:3]([C:10]([N:12]2C=CN=C2)=[O:11])=[N:4][C:5]([Cl:9])=[C:6](N)[N:7]=1>O1CCCC1>[Cl:9][C:5]1[N:4]=[C:3]([C:10]([NH2:12])=[O:11])[CH:2]=[N:7][CH:6]=1

Inputs

Step One
Name
Quantity
88.6 g
Type
reactant
Smiles
NC=1C(=NC(=C(N1)N)Cl)C(=O)N1C=NC=C1
Step Two
Name
Quantity
700 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
After 1 hour at ambient temperature the reaction mixture was filtered
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 300 ml
ADDITION
Type
ADDITION
Details
The solution was added dropwise to 1.4 liters of ether with vigorous stirring
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CN=CC(=N1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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